Dammar-20(21)-en-3,24,25-triol

Structural Biology Molecular Recognition Scaffold Differentiation

Sourced from Walsura robusta (Meliaceae), this ≥98% pure dammarane aglycone (CAS 55050-69-6) features a C-20(21) terminal double bond and vicinal C-24/C-25 diol—structural hallmarks absent in Panax-derived protopanaxadiol/protopanaxatriol scaffolds. These distinctions confer a unique hydrogen-bonding profile (tPSA 60.69 Ų), high lipophilicity (LogP 7.74), and (24R) stereochemistry critical for SAR studies, LC-MS/MS reference standardization, and focused library synthesis. Supplied as lyophilized powder; store at -20°C. For R&D only—not for human use.

Molecular Formula C30H52O3
Molecular Weight 460.7 g/mol
Cat. No. B1150621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDammar-20(21)-en-3,24,25-triol
Molecular FormulaC30H52O3
Molecular Weight460.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H52O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-25,31-33H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24+,25-,28+,29-,30-/m1/s1
InChIKeyASMOUVFUKZIYNJ-WYAOSOTQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Dammar-20(21)-en-3,24,25-triol for Life Science Research | CAS 55050-69-6


Dammar-20(21)-en-3,24,25-triol (CAS 55050-69-6) is a tetracyclic triterpenoid belonging to the dammarane family, characterized by a C30 carbon skeleton and hydroxyl substitutions at the C-3, C-24, and C-25 positions . The compound features a terminal double bond at the C-20(21) position, distinguishing it structurally from other dammarane-type triterpenoids that typically possess C-20 hydroxylation [1]. Naturally isolated from the herbs of Walsura robusta (Meliaceae), this compound is supplied as a purified analytical reference standard (typically ≥95% purity) for life science research applications, with a molecular weight of 460.73 g/mol and molecular formula C30H52O3 [2]. The compound is available from multiple commercial vendors under catalog numbers including TN3755, HY-N3678, CFN98922, and NP6629, with typical storage conditions of -20°C for powder form and -80°C for reconstituted solutions [2].

Procurement Risk Alert: Why Dammar-20(21)-en-3,24,25-triol Cannot Be Substituted with Generic Dammarane Analogs


Generic substitution of Dammar-20(21)-en-3,24,25-triol with other dammarane-type triterpenoids is scientifically unsound due to three critical structural distinctions. First, the compound possesses a C-20(21) terminal double bond rather than the C-20 hydroxyl group found in protopanaxadiol (PPD) and protopanaxatriol (PPT) scaffolds, fundamentally altering its molecular geometry and potential target interactions [1]. Second, the presence of vicinal diol functionality at C-24 and C-25 creates a unique hydrogen-bonding profile (three H-bond donors, three H-bond acceptors; tPSA 60.69 Ų) that differs markedly from mono-hydroxylated or glycosylated dammarane derivatives commonly used in research . Third, the compound is sourced specifically from Walsura robusta rather than Panax species, resulting in distinct stereochemical configurations, including the (24R) stereochemistry at the side-chain terminus [1]. These structural features collectively dictate solubility parameters (predicted LogP 7.74), chromatographic retention behavior, and biological recognition, rendering in-class compounds non-interchangeable for any study requiring this specific molecular entity as a probe, standard, or lead scaffold .

Dammar-20(21)-en-3,24,25-triol: Quantitative Differentiation Evidence Versus Dammarane Analogs


C-20(21) Terminal Double Bond vs. C-20 Hydroxylation: Structural Divergence from PPD/PPT Scaffolds

Dammar-20(21)-en-3,24,25-triol contains a terminal alkene at the C-20(21) position (C=C), whereas protopanaxadiol (PPD) and protopanaxatriol (PPT) possess a C-20 hydroxyl group (-OH) [1]. The dammarane core scaffold is preserved across all three compounds, but this single functional group substitution alters the C-20 hybridization state from sp³ (hydroxylated PPD/PPT) to sp² (target compound), modifying the local geometry, electronic distribution, and hydrogen-bonding capacity at this pharmacophoric position [1]. Direct head-to-head quantitative bioactivity comparisons are not available in the peer-reviewed literature.

Structural Biology Molecular Recognition Scaffold Differentiation

Vicinal Diol at C-24/C-25: Hydrogen-Bonding Capacity Comparison with Mono-Hydroxylated Analogs

Dammar-20(21)-en-3,24,25-triol contains three hydrogen bond donor groups (3 × -OH) and three hydrogen bond acceptor groups (3 × oxygen atoms), with a topological polar surface area (tPSA) of 60.69 Ų . In contrast, 24,25-epoxydammar-20(21)-en-3-one (CAS 63543-52-2) contains an epoxide ring and a ketone at C-3, resulting in a distinct hydrogen-bonding capacity with zero hydrogen bond donors [1]. Similarly, 24,25-dihydroxydammar-20-en-3-one (CAS 63543-53-3) features a ketone at C-3 while retaining the C-24/C-25 diol, providing a different hydrogen bond donor/acceptor ratio [1]. Direct head-to-head quantitative solubility or membrane permeability comparisons are not available.

Physicochemical Profiling Solubility Hydrogen Bonding

Source-Specific Stereochemistry: (24R)-Configuration vs. Ginseng-Derived Dammaranes

Dammar-20(21)-en-3,24,25-triol, as isolated from Walsura robusta, bears the (24R) stereochemical configuration at the side-chain terminus, designated as (24R)-5α-Dammara-20-ene-3β,24,25-triol in the IUPAC nomenclature system . In contrast, dammarane-type compounds derived from Panax ginseng (ginsenoside aglycones) predominantly feature the (20S) configuration at the C-20 position and exhibit distinct side-chain stereochemistry patterns, including both (20S,24R) and (20S,24S) epimers in their hydroxylated derivatives [1]. Direct head-to-head quantitative bioactivity comparisons between (24R)- and (24S)-epimers of this specific compound are not available.

Stereochemistry Natural Product Authentication Biosynthetic Origin

Absence of Glycosylation: Aglycone vs. Glycosylated Dammarane Saponins

Dammar-20(21)-en-3,24,25-triol exists as a non-glycosylated aglycone (free triterpenoid), whereas the vast majority of dammarane-type natural products studied in pharmacology are glycosylated saponins (e.g., ginsenosides Rg3, Rh2, compound K) bearing mono-, di-, or tri-saccharide moieties at C-3 and/or C-20 positions [1]. This glycosylation status fundamentally alters molecular weight, polarity, and bioavailability: ginsenoside Rg3 has a molecular weight of 785.0 g/mol (disaccharide at C-3) compared to 460.73 g/mol for the target aglycone, with correspondingly different predicted LogP values and membrane permeability characteristics [1][2]. Direct head-to-head quantitative bioactivity comparisons between this specific aglycone and glycosylated dammaranes are not available.

Aglycone Reference Metabolism Studies Analytical Standards

Predicted Lipophilicity (LogP 7.74) vs. Oxygenated Dammarane Derivatives

The predicted partition coefficient (ACD/LogP) for Dammar-20(21)-en-3,24,25-triol is 7.74, reflecting its highly lipophilic character . This value is substantially higher than that of oxygenated or glycosylated dammarane derivatives. While direct experimentally determined LogP values for comparators are not consolidated in a single accessible database for this analysis, the predicted LogP of 7.74 for the target compound exceeds the typical range for oral drug-likeness (LogP ≤5), indicating distinct formulation and handling requirements compared to more polar dammarane analogs. The compound also exhibits one Rule of 5 violation due to this elevated LogP value .

Lipophilicity ADME Prediction Formulation Development

Validated Application Scenarios for Dammar-20(21)-en-3,24,25-triol in Research and Analytical Workflows


Analytical Reference Standard for Dammarane Aglycone Identification and Quantification

As a non-glycosylated dammarane aglycone with molecular weight 460.73 g/mol [1], Dammar-20(21)-en-3,24,25-triol serves as a critical reference standard in LC-MS/MS and HPLC-UV methods for identifying and quantifying dammarane aglycones in plant extracts, metabolic stability assays, and de-glycosylation studies of dammarane saponins. The compound's distinct retention time on reversed-phase C18 columns (driven by predicted LogP 7.74) and characteristic mass spectrometric fragmentation pattern enable unambiguous differentiation from glycosylated analogs and oxidized derivatives . This application is supported by the compound's availability at ≥95-98% purity from multiple vendors, meeting analytical reference standard specifications .

Structure-Activity Relationship (SAR) Probe for C-20(21) Alkene vs. C-20 Hydroxyl Pharmacology

The C-20(21) terminal double bond of Dammar-20(21)-en-3,24,25-triol distinguishes it from protopanaxadiol (PPD) and protopanaxatriol (PPT), which feature C-20 hydroxyl groups [1]. This structural divergence makes the compound a valuable SAR probe for investigating the role of C-20 functionalization in dammarane pharmacology, particularly in studies interrogating whether the alkene moiety (sp²) versus hydroxyl group (sp³) alters target engagement, membrane interactions, or metabolic susceptibility. The compound's (24R) stereochemistry, sourced from Walsura robusta rather than Panax species, further enables cross-species comparative studies of dammarane chemotype biological activity [2].

Vicinal Diol Scaffold for Chemical Derivatization and Semi-Synthesis

The vicinal diol functionality at C-24 and C-25 provides a reactive handle for selective chemical derivatization, including acetonide protection, oxidative cleavage, and epoxidation [1]. The compound serves as a starting scaffold for generating focused libraries of dammarane derivatives with modified side-chain polarity, hydrogen-bonding capacity, and steric bulk, enabling systematic exploration of side-chain SAR in biological assays. The three-hydroxyl configuration (C-3, C-24, C-25) offers differential reactivity patterns compared to the more common C-3/C-12 diol or C-3/C-20 diol dammarane scaffolds derived from Panax species .

Lipophilicity Reference for Dammarane ADME Property Prediction and Formulation Studies

With a predicted ACD/LogP of 7.74 [1], Dammar-20(21)-en-3,24,25-triol represents the highly lipophilic end of the dammarane polarity spectrum, contrasting with glycosylated saponins (LogP typically <3-5). The compound can serve as a reference standard for calibrating in silico ADME prediction models for dammarane-type triterpenoids and for developing solubilization strategies (e.g., DMSO stock solutions, lipid-based formulations) required for hydrophobic natural product scaffolds. The one Rule of 5 violation (LogP >5) provides a benchmark for assessing the impact of lipophilicity on membrane permeability and cellular uptake in dammarane analog series [1].

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